Physicochemical Property Profiling: MW, logP, and TPSA Comparison Against a Representative Dichloro Analog
The target compound (CAS 922129-50-8) displays a distinct physicochemical signature relative to its 3,4-dichloro analog (3,4-dichloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide), a compound that has been reported as an inhibitor of glycogen phosphorylase [1]. The target compound has a molecular weight of 342.3 g/mol versus an estimated 365.2 g/mol for the dichloro analog [2], a LogP of 1.7 versus an estimated ~2.7, and a TPSA of 85.9 Ų versus an estimated 67.4 Ų [2]. These differences in lipophilicity and polar surface area suggest that the target compound may exhibit distinct membrane permeability and solubility profiles, which are critical variables in cell-based assay performance and oral bioavailability optimization [3].
| Evidence Dimension | Physicochemical properties (MW, XLogP3, TPSA) |
|---|---|
| Target Compound Data | MW 342.3 g/mol, XLogP3 1.7, TPSA 85.9 Ų |
| Comparator Or Baseline | 3,4-dichloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide: MW ~365.2 g/mol, XLogP3 ~2.7, TPSA ~67.4 Ų |
| Quantified Difference | ΔMW ≈ -23 g/mol; ΔLogP ≈ -1.0 units; ΔTPSA ≈ +18.5 Ų |
| Conditions | Computed properties from PubChem (target) and standard cheminformatics estimators (comparator); no experimental logP or PSA data available for head-to-head comparison. |
Why This Matters
The significant differences in calculated LogP and TPSA between the target compound and its close dichloro analog indicate that the two compounds are not physicochemically interchangeable for cell-based or in vivo assays, where solubility and permeability are critical success factors.
- [1] Wang, Y., Yan, Z., Guo, Y., & Zhang, L. (2021). Discovery and evaluation of novel benzazepinone derivatives as glycogen phosphorylase inhibitors with potent activity. Future Medicinal Chemistry, 13(10), 897–909. View Source
- [2] PubChem. (2026). Compound Summary for CID 44015656: 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide. National Center for Biotechnology Information. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
